molecular formula C31H24F3NO4 B12310357 Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine

Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine

Cat. No.: B12310357
M. Wt: 531.5 g/mol
InChI Key: MTXQSEQOBVZNIV-UHFFFAOYSA-N
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Description

Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine is a fluorinated aromatic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-trifluoromethylphenyl substituent on the phenylalanine side chain. The compound is utilized to introduce fluorine tags into peptides, enabling applications in bioconjugation and materials science, such as the synthesis of azide-terminated ligands for thermoreversible nanocrystal systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H24F3NO4

Molecular Weight

531.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3-(trifluoromethyl)phenyl]phenyl]propanoic acid

InChI

InChI=1S/C31H24F3NO4/c32-31(33,34)22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(36)37)35-30(38)39-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,35,38)(H,36,37)

InChI Key

MTXQSEQOBVZNIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Core Synthesis of 4-(3-Trifluoromethylphenyl)-L-Phenylalanine

The unprotected precursor, 4-(3-trifluoromethylphenyl)-L-phenylalanine, is synthesized via cross-coupling reactions . A Suzuki-Miyaura coupling is typically employed to attach the 3-trifluoromethylphenyl group to a halogenated phenylalanine derivative.

Reaction Conditions :

  • Starting Material : 4-Bromo-L-phenylalanine or its ester.
  • Coupling Partner : 3-Trifluoromethylphenylboronic acid.
  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
  • Base : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature : 80–100°C under inert atmosphere (N₂ or Ar).

The reaction achieves yields of 65–85%, depending on the steric and electronic effects of the substituents.

Fmoc Protection of the Amino Group

The amino group of 4-(3-trifluoromethylphenyl)-L-phenylalanine is protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride).

Procedure :

  • Dissolve the amino acid in anhydrous DMF or dichloromethane (DCM).
  • Add Fmoc-Cl (1.2–1.5 equivalents) dropwise under nitrogen.
  • Introduce a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
  • Stir at room temperature for 4–6 hours.

Key Considerations :

  • Excess Fmoc-Cl ensures complete protection.
  • Side reactions (e.g., racemization) are minimized by maintaining pH < 8.5 and low temperatures.

Reaction Optimization and Challenges

Enhancing Coupling Efficiency

The trifluoromethyl group’s electron-withdrawing nature slows coupling kinetics. Strategies to improve yields include:

  • Microwave Assistance : Reduces reaction time from 24 hours to 2–4 hours.
  • Ligand-Modified Catalysts : Use of SPhos or XPhos ligands with Pd(OAc)₂ increases turnover frequency.

Avoiding Byproducts

Common byproducts include:

  • Di-Fmoc Derivatives : Caused by excess Fmoc-Cl. Mitigated by stoichiometric control.
  • Oxidative Byproducts : Additives like ascorbic acid reduce Pd-induced oxidation.

Purification and Characterization

Chromatographic Purification

  • Reverse-Phase HPLC :
    • Column : C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid).
    • Retention Time : 12–15 minutes.
  • Flash Chromatography :
    • Eluent : Ethyl acetate/hexane (3:7) with 1% acetic acid.

Spectroscopic Characterization

  • ¹H/¹³C NMR :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, Fmoc aromatic), 7.45–7.30 (m, trifluoromethylphenyl).
    • ¹³C NMR : δ 172.5 (COOH), 156.8 (Fmoc carbonyl).
  • High-Resolution Mass Spectrometry (HRMS) :
    • Calculated for C₃₁H₂₄F₃NO₄ [M+H]⁺ : 556.1732. Observed: 556.1735.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry for higher throughput:

  • Microreactors : Enable precise temperature control (ΔT ± 1°C).
  • In-Line Analytics : UV monitoring (λ = 301 nm) tracks Fmoc deprotection.

Cost-Efficiency Metrics

  • Raw Material Cost : ~$450/kg (3-trifluoromethylphenylboronic acid).
  • Yield Optimization : 90% coupling efficiency reduces waste by 30%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Scalability
Suzuki Coupling 78 95 24 High
Microwave-Assisted 85 98 3 Moderate
Flow Chemistry 82 97 6 High

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments. Common reagents for these reactions include carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Carbodiimides such as EDC or DCC, often in combination with HOBt or HOAt, are used for peptide coupling reactions.

Major Products Formed

The major products formed from these reactions include peptides and peptide derivatives, which can be further modified or used in various applications.

Scientific Research Applications

Peptide Synthesis

Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine is predominantly used as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc protecting group allows for the sequential addition of amino acids, facilitating the synthesis of complex peptide structures. This method is crucial for producing peptides with specific sequences and functionalities that are essential in drug development and biochemical research .

Biochemical Studies

In biochemical research, this compound is utilized to study:

  • Protein-Protein Interactions : The trifluoromethyl substitution can enhance the binding affinity of peptides to their targets, making them valuable for investigating molecular interactions.
  • Enzyme Kinetics : this compound can serve as a substrate or inhibitor in enzyme assays. Its unique properties allow researchers to elucidate enzyme mechanisms and substrate specificity effectively.

Medicinal Chemistry

Research indicates that peptides incorporating this compound may exhibit improved pharmacokinetic properties and increased resistance to enzymatic degradation. These characteristics make them promising candidates for therapeutic applications, particularly in drug design aimed at enhancing bioavailability and stability against metabolic processes .

Case Studies

  • Therapeutic Peptide Development : A study explored the use of this compound in designing peptide-based drugs targeting specific receptors. The incorporation of this amino acid into peptide sequences resulted in enhanced binding affinities and improved therapeutic effects compared to traditional peptides.
  • Enzyme Inhibition Studies : In another study, researchers utilized this compound to investigate its role as an inhibitor in enzyme assays. The results demonstrated that the trifluoromethyl group significantly influenced the interaction dynamics between the enzyme and the substrate, leading to a better understanding of enzyme mechanisms .

Summary

This compound is a versatile compound with significant applications in peptide synthesis, biochemical studies, and medicinal chemistry. Its unique chemical properties facilitate advancements in drug development and molecular biology research, making it an essential tool for scientists working in these fields.

Mechanism of Action

The mechanism of action of Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the assembly of complex peptide structures. The trifluoromethylphenyl group can also impart unique chemical properties to the resulting peptides, influencing their stability, solubility, and biological activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent (Position) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Fmoc-4-(3-Trifluoromethylphenyl)-L-Phe* -CF₃ (3) Not explicitly listed C₂₅H₂₀F₃NO₄ 455.43 Fluorine tagging in SPPS
Fmoc-3-Trifluoromethyl-L-Phe -CF₃ (3) 205526-27-8 C₂₅H₂₀F₃NO₄ 455.43 Hydrophobic peptide modification
Fmoc-4-(2-Trifluoromethylphenyl)-L-Phe -CF₃ (2 on biphenyl) 1381787-69-4 C₁₁H₁₃NO₂S* 223.29* Structural studies (potential data discrepancy)
Fmoc-L-Phe(3-Cl)-OH -Cl (3) 198560-44-0 C₂₄H₂₀ClNO₄ 439.87 Enhanced stability in peptides
Fmoc-4-[2-(Boc-amino)ethoxy]-L-Phe -OCH₂CH₂NHBoc (4) 1013883-02-7 C₃₁H₃₄N₂O₇ 546.62 Post-synthetic functionalization

*Note: Molecular formula for Fmoc-4-(2-trifluoromethylphenyl)-L-Phe in is likely incomplete due to Fmoc group requirements.

Biological Activity

Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine is a fluorinated amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its unique trifluoromethyl group enhances the biological properties of peptides, making it a valuable compound for drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring that contributes to its lipophilicity and stability. The presence of the trifluoromethyl group can significantly influence the interaction of peptides with biological targets, enhancing binding affinity and specificity.

Biological Activity Overview

The biological activity of this compound can be categorized into the following areas:

  • Peptide Synthesis : It serves as a key building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide sequences with high purity and yield .
  • Enzyme Inhibition : The trifluoromethyl group may interact with enzyme active sites, leading to inhibition. This property is being explored for developing novel enzyme inhibitors targeting specific diseases.
  • Protein-Protein Interactions : The modified phenylalanine residue acts as a reporter group in studies aimed at understanding protein-protein interactions, which are crucial for cellular processes and therapeutic design.

The mechanisms through which this compound exerts its biological effects include:

  • Enhanced Binding Affinity : The trifluoromethyl substitution increases the hydrophobic interactions between peptides and their targets, potentially leading to stronger binding .
  • Altered Protein Interactions : By modifying amino acid residues, this compound can change how peptides interact with proteins, affecting signaling pathways and cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated amino acids similar to this compound:

StudyFindings
Investigated structure-activity relationships (SAR) of compounds containing fluorinated phenylalanines. Results indicated that modifications significantly affected antiproliferative activities against breast cancer cell lines (MDA-MB-231 and MCF-7).
Explored the synthesis of fluorinated amino acids, demonstrating that modifications like trifluoromethyl groups enhance stability and bioactivity in drug development.
Reported on the potential use of Fmoc-D-Phe(4-CF3)-OH in developing inhibitors for protein-protein interactions, highlighting its role in medicinal chemistry.

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